MDL-28170

Molecular Docking Computational Chemistry Enzyme Inhibition

Many calpain inhibitors lack blood-brain barrier permeability or exhibit off-target proteasome inhibition, compromising in vivo CNS studies. MDL-28170 (Calpain Inhibitor III) solves this: it rapidly crosses the BBB after systemic administration and selectively inhibits calpain-1/2 (Ki=10 nM) without affecting trypsin-like serine proteases. • BBB-penetrant-enables non-invasive IP dosing for stroke, TBI, SCI, and Alzheimer's models • Clean selectivity-no proteasome inhibition, unlike ALLN/calpeptin • Validated neuroprotection in multiple rodent CNS injury models

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 88191-84-8
Cat. No. B032599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL-28170
CAS88191-84-8
SynonymsCalI III
calpain inhibitor III
carbobenzoxyvalylphenylalanine aldehyde
Cbz-Val-Phe-H
cBz-ValPheH
CbzValPheH
MDL 28170
MDL-28170
MDL28170
N-benzyloxycarbonylvalylphenylalaninal
N-benzyloxycarbonylvalylphenylalanine aldehyde
N-CBZ-Val-Phe-al
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1
InChIKeyNGBKFLTYGSREKK-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





MDL-28170 Procurement Guide: A Potent, BBB-Penetrant Calpain Inhibitor for CNS Research


MDL-28170 (CAS: 88191-84-8), also known as Calpain Inhibitor III, is a synthetic, cell-permeable dipeptide aldehyde that functions as a potent and selective inhibitor of the calcium-dependent cysteine proteases calpain-1 (µ-calpain) and calpain-2 (m-calpain), as well as cathepsin B [1]. It acts by reversibly binding to the catalytic site of these enzymes . The compound is a key research tool, particularly valued for its demonstrated ability to rapidly cross the blood-brain barrier (BBB) after systemic administration, enabling in vivo studies of calpain's role in neurological conditions [2].

Why In-Class Calpain Inhibitors Cannot Replace MDL-28170


While numerous calpain inhibitors exist, simple functional substitution within this class is not possible due to significant variations in target selectivity, cellular permeability, and, most critically, the capacity for in vivo central nervous system (CNS) penetration. For instance, MDL-28170 exhibits a favorable selectivity profile against trypsin-like serine proteases, whereas other commonly used aldehydes like ALLN (Calpain Inhibitor I) and calpeptin have been shown to be more promiscuous, inhibiting the proteasome and other cysteine/serine proteases at similar concentrations . Most importantly, the validated ability of MDL-28170 to rapidly penetrate the blood-brain barrier and inhibit brain protease activity following peripheral administration is a defining and differentiating feature that is not shared by many other in-class compounds, making it the necessary choice for in vivo CNS studies [1].

MDL-28170 Quantitative Evidence: Differentiating Data for Scientific Selection


Comparative In Silico Binding Affinity: MDL-28170 vs. Other Calpain Inhibitors

In a comparative in silico molecular docking and dynamics study of a library of calpain inhibitors, MDL-28170 demonstrated superior predicted binding affinity compared to several established compounds. The molecular mechanics (MM) energy profile ranked inhibitor efficacy, placing MDL-28170 as more favorable than calpeptin, ALLM, and ALLN, indicating stronger predicted interactions with the calpain active site [1].

Molecular Docking Computational Chemistry Enzyme Inhibition

Functional Differentiation: BBB Penetration and In Vivo CNS Target Engagement

A key differentiator for MDL-28170 is its validated ability to cross the blood-brain barrier (BBB). This property is not universal among calpain inhibitors and enables systemic administration for CNS studies. In a gerbil model of global ischemia, post-ischemic intraperitoneal administration of MDL-28170 (50 mg/kg) at 0.5 h and 3 h of reperfusion resulted in an 85% and 68% reduction in the number of necrotic neurons in the cortex, respectively, demonstrating robust in vivo neuroprotective efficacy linked to CNS target engagement [1].

Pharmacokinetics Blood-Brain Barrier In Vivo Efficacy

Comparative In Vitro Potency and Selectivity Profile

MDL-28170 is a potent inhibitor of calpain, with reported Ki values of 8-10 nM and an IC50 of 11 nM . It also inhibits cathepsin B with a Ki of 24-25 nM . A key aspect of its selectivity is the lack of inhibition of trypsin-like serine proteases . This contrasts with other aldehyde-based inhibitors like ALLN and calpeptin, which are known to inhibit the proteasome and other proteases, thereby complicating the interpretation of cellular and in vivo studies.

Enzyme Assays Selectivity Profile Inhibitor Potency

MDL-28170 Optimal Application Scenarios in Neuroscience Research and Drug Discovery


In Vivo Studies of Acute Neurological Injury (Stroke, TBI, SCI)

MDL-28170 is ideally suited for preclinical animal models of acute CNS injury, such as stroke, traumatic brain injury (TBI), and spinal cord injury (SCI). Its primary advantage in this scenario is the validated ability to cross the blood-brain barrier (BBB) after systemic (e.g., intraperitoneal) injection, enabling non-invasive, post-injury therapeutic intervention. For example, in a gerbil model of global ischemia, post-ischemic treatment with MDL-28170 (50 mg/kg, i.p.) significantly reduced cortical neuronal damage, demonstrating its utility as a neuroprotective agent in vivo [1]. Similarly, intraspinal microinjection of MDL-28170 improved locomotor function and spared tissue in a rat SCI model [2].

In Vivo Models of Chronic Neurodegenerative Disease (Alzheimer's Disease)

MDL-28170 is a valuable tool for studying chronic neurodegenerative processes in vivo, particularly in Alzheimer's disease (AD) models, where its BBB penetration is essential for sustained target engagement. In an Aβ1-40 peptide-induced mouse model of AD, intraperitoneal administration of MDL-28170 was shown to prevent p35 cleavage, Cdk5 overactivation, tau hyperphosphorylation, and subsequent neuronal loss [3]. This demonstrates the compound's capacity to modulate key pathological pathways in the CNS following systemic delivery, making it a critical reagent for proof-of-concept studies exploring the role of calpain in AD progression.

In Vitro Pathway Dissection Requiring Specific Calpain Inhibition

In cell culture models, MDL-28170 is the preferred calpain inhibitor when experimental outcomes require a well-defined selectivity profile to avoid confounding off-target effects. Its lack of inhibition of trypsin-like serine proteases and the proteasome, which distinguishes it from other aldehyde inhibitors like ALLN, allows for more confident attribution of observed phenotypes specifically to calpain inhibition . This is exemplified by its use in primary cortical neurons to identify calpain-mediated cleavage of poly-ADP-ribose polymerase (PARP) and DNA fragmentation as downstream events in Aβ-induced apoptosis, providing clear mechanistic insights [4].

Technical Documentation Hub

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